(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide
Description
(3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, commonly known as bufalin, is a bioactive bufadienolide isolated from toad venom and plants. Its molecular formula is C₂₄H₃₄O₅ (MW: 402.52 g/mol) . Structurally, it features a steroid nucleus with hydroxyl groups at positions 3β and 14β and a dienolide moiety at positions 20,22 (Figure 1). Bufalin is a prominent cardiac glycoside analog, known for inhibiting Na⁺/K⁺-ATPase and exerting cytotoxic effects against cancer cells, as demonstrated in studies targeting multiple myeloma .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,13R,14R,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18+,19+,20-,22+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBRPGZBVVINN-ONGIWDLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@H]4C5=COC(=O)C=C5)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-21-4 | |
| Record name | 3β-14-Dihydroxy-5β-bufa-20,22-dienolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Extraction and Purification Protocol
The crude venom is subjected to solvent extraction using ethanol or methanol, followed by sequential chromatographic purification. Key steps include:
-
Defatting : Removal of lipids using hexane or petroleum ether.
-
Column Chromatography : Silica gel columns with gradient elution (chloroform:methanol mixtures) separate bufadienolides based on polarity.
-
Recrystallization : Bufalin is crystallized from chloroform-methanol (1:1) to achieve >98% purity.
Challenges in Natural Extraction
-
Batch variability due to ecological and seasonal factors.
Chemical Synthesis of Bufalin
Synthetic routes to bufalin focus on constructing the steroidal nucleus with the 14β-hydroxy group and α-pyrone ring at C-17. Below are seminal methods developed over six decades.
Sondheimer’s Approach (1969)
Sondheimer pioneered the synthesis of bufadienolides using 14α-hydroxycortexolone (1-21) as the starting material:
Key Steps:
-
Vilsmeier–Haack Reaction : Converts 14-ene-aldehyde (1-22) to acetal 1-23, followed by formylation to yield Z-isomer 1-24 (60% yield).
-
Reformatsky Reaction : Enolized dialdehydes react with methyl bromoacetate and zinc to form the α-pyrone ring (15% yield).
Limitations : Low overall yield (≈2%) due to multiple steps and stereochemical challenges.
Yoshii et al.’s Epoxidation Strategy (1980s)
Yoshii’s team utilized 5β-pregn-14-en-3β-ol-20-one acetate to synthesize resibufagenin analogues:
Reaction Sequence:
-
Acid-Catalyzed Condensation : Trimethyl orthoformate forms β-methoxyvinyl ketone (1-26).
-
Epoxidation : C14,15-double bond is converted to epoxide 1-29 via bromohydrin intermediate.
-
Enolide Bromination : Treatment with bromine and DBU yields 3-O-acetylresibufagin (1-30).
Outcome : The method avoids 14β-hydroxyl elimination but requires costly reagents.
Welzel’s Photorearrangement Method (1990s)
Welzel’s group synthesized bufalin from deoxycholic acid , a bile acid derivative:
Critical Transformations:
-
Anion Stabilization : tert-Butyl phenylsulfanylacetate reacts with intermediate 1-31 to form 1-32 (75% yield).
-
Photorearrangement : Irradiation of 1-33 induces structural reorganization, followed by LiAlH(OtBu)₃ reduction.
-
Mesylation and Cyclization : Forms 14β-hydroxy steroid 1-36 (11% yield over 5 steps).
Advantage : Uses inexpensive starting material but involves hazardous photoreactions.
Bauer’s Thiol Ester Cyclization (2000s)
Bauer et al. developed a route from 11-deoxycorticosterone :
-
Thiol Ester Formation : 1-Phenylthio-1-trimethylsilylprop-2-enyl anion reacts with 1-37 to give γ-hydroxy-α,β-unsaturated thiol ester 1-39.
-
HBr-Mediated Cyclization : Forms 3β-hydroxy-5β,14α-bufa-20,22-dienolide (1-40) in 73% overall yield.
Innovation : Avoids late-stage hydroxylation but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reaction | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sondheimer (1969) | 14α-Hydroxycortexolone | Reformatsky reaction | 2% | Early demonstration of α-pyrone synthesis | Low yield, multi-step purification |
| Yoshii et al. | 5β-Pregnane derivative | Epoxidation | 15% | Avoids 14β-OH elimination | High reagent cost |
| Welzel (1990s) | Deoxycholic acid | Photorearrangement | 11% | Cheap starting material | Hazardous UV conditions |
| Bauer (2000s) | 11-Deoxycorticosterone | Thiol ester cyclization | 73% | High yield, fewer steps | Moisture-sensitive intermediates |
Industrial-Scale Production Challenges
-
Stereochemical Control : Installing the 5β-H and 14β-OH groups requires chiral catalysts or enzymatic resolution.
-
Cost of Starting Materials : Steroids like deoxycholic acid are cheaper than corticosterone derivatives.
-
Regulatory Hurdles : Synthetic bufalin must comply with FDA guidelines for residual solvents and heavy metals.
Emerging Biotechnological Approaches
Chemical Reactions Analysis
Hydroxylation and Stereochemical Modifications
Bufalin’s hydroxyl groups at positions 3β and 14β are central to its reactivity. Hydroxylation at these positions enhances hydrogen-bonding interactions with biological targets, such as Na+/K+-ATPase . Microbial transformations by Fusarium solani can epimerize the 3β-OH group to 3α-OH, producing 3-epi-bufalin, which exhibits altered binding affinity .
Table 1: Hydroxylation and Stereochemical Derivatives
| Position Modified | Reaction Type | Product | Biological Impact |
|---|---|---|---|
| 3β-OH | Epimerization | 3-epi-Bufalin | Reduced cardiotonic activity |
| 14β-OH | Oxidation | 14-Dehydroxy derivatives | Loss of antitumor efficacy |
Epoxidation at the 14,15-Position
Epoxidation of the 14,15-double bond forms 14β,15β-epoxy derivatives, as seen in related compounds like cinobufotalin . This reaction introduces rigidity to the steroid backbone, enhancing interactions with sphingosine kinase 1 (SphK1) and promoting pro-apoptotic effects in cancer cells .
Table 2: Epoxidation Reactions
| Substrate | Conditions | Product | Functional Impact |
|---|---|---|---|
| Bufa-20,22-dienolide | Oxidative epoxidation | 14,15-Epoxybufalin | Increased ceramide production |
Glycosylation and Acetylation
-
Glycosylation : Addition of sugar moieties (e.g., β-D-glucopyranosyl) at the 3β-OH position improves solubility and alters bioavailability. For example, 3-O-β-D-glucopyranosyl-bufalin shows reduced cytotoxicity compared to the parent compound .
-
Acetylation : Acetylation at the 16β-OH position (e.g., in cinobufotalin) enhances stability and membrane permeability .
Table 3: Substituent Additions
| Reaction Type | Position Modified | Product | Pharmacological Effect |
|---|---|---|---|
| Glycosylation | 3β-OH | 3-O-β-D-glucopyranosyl-bufalin | Reduced cellular toxicity |
| Acetylation | 16β-OH | Cinobufotalin | Enhanced tumor suppression |
Oxidative Modifications
Oxidation at the 19-position introduces a ketone group, forming 19-oxo-bufalin derivatives. This modification correlates with increased antiproliferative activity in leukemia cell lines .
Metabolic Degradation Pathways
Bufalin undergoes Phase I metabolism (hydroxylation, oxidation) and Phase II conjugation (glucuronidation, sulfation) in hepatic systems. These processes reduce its plasma half-life but generate metabolites with residual bioactivity .
Key Research Findings
-
Microbial Transformation : Fusarium solani selectively isomerizes bufalin’s 3β-OH to 3α-OH, demonstrating the role of stereochemistry in activity .
-
Structure-Activity Relationship (SAR) : The 14β-OH and lactone ring are indispensable for Na+/K+-ATPase inhibition, while modifications at 3β-OH modulate potency .
-
Synthetic Derivatives : Epoxy and acetylated analogs show promise in overcoming multidrug resistance in cancer .
Scientific Research Applications
Biological Activities
Bufalin exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antitumor Properties : Bufalin has been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It targets multiple signaling pathways associated with cancer progression.
- Cardiotonic Effects : As a cardiac glycoside, bufalin enhances cardiac contractility and is used in treating heart conditions. It acts as a potent inhibitor of Na+/K+-ATPase, leading to increased intracellular calcium levels .
- Antiviral Activity : Some studies have indicated that bufalin may possess antiviral properties against specific viruses, making it a candidate for further investigation in virology.
Anticancer Research
A study published in Molecular Cancer Therapeutics demonstrated that bufalin induces apoptosis in human leukemia cells by activating caspase pathways and inhibiting NF-kB signaling . The results suggest that bufalin could serve as a novel therapeutic agent for leukemia treatment.
Cardiac Function Studies
Research highlighted in Cardiovascular Research explored bufalin's effects on heart failure models. The study found that bufalin administration improved cardiac output and reduced heart failure symptoms in animal models by enhancing myocardial contractility .
Antiviral Mechanisms
In another study focusing on bufalin's antiviral potential, researchers found that bufalin inhibited viral replication in vitro. The mechanism involved interference with viral entry and replication processes, suggesting its potential use as an antiviral agent.
Mechanism of Action
The mechanism of action of (3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide involves its interaction with cellular targets, such as ion channels and enzymes. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The compound is known to inhibit the Na+/K±ATPase pump, which plays a crucial role in maintaining cellular ion balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bufadienolides share a core steroid structure but differ in substituents, oxidation states, and stereochemistry, leading to variations in bioactivity. Below is a detailed comparison:
Structural and Functional Differences
Key Observations:
Resibufogenin lacks the 14β-hydroxyl group but contains a 14,15β-epoxy ring, which may alter membrane permeability .
Acetylation and Glycosylation: Cinobufagin (16β-acetate) shows increased lipophilicity, improving cellular uptake and potency . Glycosylation (e.g., compound 2 in ) reduces cytotoxicity, likely due to decreased membrane penetration .
Stereochemistry: The 3β,5β configuration is conserved in most bioactive bufadienolides, critical for binding to steroid-sensitive targets .
Cytotoxicity and Mechanism of Action
- Bufalin : Synergizes with AKT inhibitors (e.g., MK2206) to enhance apoptosis in multiple myeloma via AKT/mTOR pathway suppression .
- Arenobufagin: Demonstrates higher cardiotonic activity than bufalin in animal models, attributed to its 12-oxo group .
- Glycosylated Derivatives : Exhibit moderate cytotoxicity (IC₅₀ ~15 μM) against HepG2 and HCT116 cells, suggesting structural modifications modulate potency .
Bufalin in Combination Therapy
Natural Sources and Structural Diversity
Pharmacological Challenges
- Toxicity: Bufadienolides like bufalin have narrow therapeutic indices due to cardiotoxicity at high doses .
- Solubility : Glycosylation improves water solubility but may reduce bioavailability in hydrophobic environments .
Biological Activity
(3beta,5beta)-3,14-Dihydroxybufa-20,22-dienolide, commonly referred to as bufalin, is a bufadienolide derived from toad venom. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article explores the biological activity of bufalin, highlighting its mechanisms of action, effects on various cell lines, and potential clinical implications.
Bufalin has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 386.524 g/mol |
| CAS Number | 465-20-3 |
| Density | 1.226 g/cm³ |
| Boiling Point | 556.6 °C |
| Flash Point | 189 °C |
Bufalin exerts its biological effects through several mechanisms:
- Induction of Apoptosis : Bufalin has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma (MM) cells. The mechanism involves the activation of caspases and the cleavage of PARP (Poly (ADP-Ribose) Polymerase), which are critical markers of apoptosis .
- Cell Cycle Arrest : Research indicates that bufalin causes G2/M phase cell cycle arrest in MM cells. This effect is associated with the inhibition of key signaling pathways such as AKT/mTOR, which are vital for cell proliferation and survival .
- Targeting PARP1 : Bufalin interacts with PARP1, inhibiting its activity and contributing to the cytotoxic effects observed in cancer cells. Molecular docking studies have confirmed the binding affinity of bufalin to PARP1's active site .
Case Studies
Several studies have explored the efficacy of bufalin in treating various cancers:
- Multiple Myeloma : In vitro studies demonstrated that bufalin significantly inhibits the proliferation of MM cell lines (NCI-H929, U266). The combination of bufalin with MK2206 (an AKT inhibitor) enhanced its cytotoxic effects and overcame drug resistance seen with bortezomib .
- Lung Cancer : A study indicated that bufalin could suppress the growth of lung cancer cells by inducing apoptosis and inhibiting migration and invasion capabilities .
Synergistic Effects
Bufalin has been investigated for its synergistic effects when combined with other therapeutic agents:
- Combination Therapy : The combination of bufalin with MK2206 showed enhanced anti-cancer activity in bortezomib-resistant MM cells. This combination resulted in increased apoptosis rates and reduced IL-6 secretion, which is critical for tumor growth .
Clinical Implications
The findings surrounding bufalin's biological activity suggest potential clinical applications:
- Oncology : Given its ability to induce apoptosis and inhibit cell proliferation in cancer cells, bufalin may serve as a promising candidate for developing novel cancer therapies.
- Cardiovascular Applications : Bufalin has also been noted for its cardiotonic properties, which could be beneficial in treating heart conditions; however, further research is necessary to fully elucidate these effects .
Q & A
Q. What are the key structural features of (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, and how are they validated experimentally?
The compound is a bufadienolide steroid characterized by a tetracyclic core (cyclopentanoperhydrophenanthrene) with hydroxyl groups at C3β and C14β positions and a dienolide side chain at C17 (20,22-dienolide). The β-configurations at C3 and C5 are critical for bioactivity. Structural validation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What methods are recommended for isolating (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide from natural sources?
Isolation involves methanol or ethanol extraction of toad venom (e.g., Bufo viridis), followed by liquid-liquid partitioning and chromatographic purification. Reverse-phase HPLC with C18 columns or silica gel chromatography is used to separate bufadienolides. Final purity is confirmed via NMR and LC-MS, with retention times compared to authenticated standards .
Q. What standard assays are used to evaluate the bioactivity of this compound?
- Na⁺/K⁺-ATPase inhibition : Radiolabeled ouabain-binding assays or fluorescence-based transport assays using purified enzyme subunits (α1, α2, α3).
- Cytotoxicity : MTT or CCK-8 assays in cancer cell lines (e.g., HeLa, HepG2).
- Cardiotonic effects : Ex vivo Langendorff heart perfusion models to measure contractility changes .
Advanced Research Questions
Q. How do structural modifications (e.g., acetylation, epoxidation) impact the bioactivity of bufadienolides?
Derivatization at C3 (e.g., acetylation) or C14 (e.g., epoxidation) alters solubility and target affinity. For example, 3β-acetylated analogs (e.g., 3β-acetoxy-5β,14β-bufa-20,22-dienolide) show reduced Na⁺/K⁺-ATPase inhibition due to steric hindrance, while 14,15-epoxy derivatives (e.g., marinobufagin) exhibit enhanced stability in physiological environments. Structure-activity relationship (SAR) studies require comparative IC50 assays and molecular docking simulations to assess binding pocket interactions .
Q. How should researchers address contradictory data on the compound’s subunit-specific Na⁺/K⁺-ATPase inhibition?
Discrepancies in subunit affinity (e.g., α1 vs. α3) may arise from assay conditions (e.g., ATP concentration, pH). To resolve this:
Q. What challenges arise in synthesizing (3β,5β)-3,14-Dihydroxybufa-20,22-dienolide, and how are they mitigated?
Key challenges include:
- Regioselective hydroxylation : Microbial biotransformation (e.g., Streptomyces spp.) or directed C–H activation.
- Dienolide stability : Protect the lactone ring via tert-butyldimethylsilyl (TBS) groups during synthesis.
- Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acetylation). Purity is confirmed via HPLC-MS and circular dichroism (CD) spectroscopy .
Q. What metabolomic approaches are used to study the compound’s in vivo fate?
- Phase I metabolism : Liver microsome assays with LC-QTOF-MS to identify hydroxylated or oxidized metabolites.
- Phase II conjugation : Incubations with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.
- Tissue distribution : Radiolabeled tracer studies in rodent models, followed by autoradiography .
Q. How does the compound interact with non-ATPase targets (e.g., GPCRs, ion channels)?
Recent studies suggest off-target effects on GPCRs (e.g., angiotensin II receptors) and TRPV1 channels. Investigate via:
- Calcium flux assays : FLIPR Tetra systems in HEK293 cells overexpressing target receptors.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
- CRISPRi/a screens : To map genetic dependencies linked to observed phenotypes .
Methodological Notes
- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in public repositories (e.g., ChEMBL, MetaboLights).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
